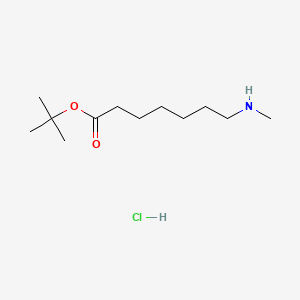
Tert-butyl7-(methylamino)heptanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl7-(methylamino)heptanoatehydrochloride is a chemical compound with the molecular formula C12H26ClNO2 and a molecular weight of 251.7933 . It is a derivative of heptanoic acid and is characterized by the presence of a tert-butyl ester group and a methylamino group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of tert-butyl7-(methylamino)heptanoatehydrochloride may involve continuous flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tert-butyl esters compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl7-(methylamino)heptanoatehydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Tert-butyl7-(methylamino)heptanoatehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving amino groups.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of tert-butyl7-(methylamino)heptanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl7-(methylamino)heptanoatehydrochloride include:
Uniqueness
This compound is unique due to its specific molecular structure, which combines a tert-butyl ester group with a methylamino group on a heptanoate backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific research applications .
Biological Activity
Tert-butyl 7-(methylamino)heptanoate hydrochloride, with the CAS number 120205-48-3, is a compound that has garnered interest in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C14H30ClNO3
- Molecular Weight : 295.85 g/mol
- Purity : 98%
- Solubility : Soluble in DMSO
Structural Information
The biological activity of tert-butyl 7-(methylamino)heptanoate hydrochloride is primarily linked to its interaction with central nervous system (CNS) pathways. Research indicates that compounds of this class may exhibit neuroprotective effects and potential therapeutic benefits for various CNS disorders, including anxiety and depression.
In Vitro Studies
In vitro studies have demonstrated that tert-butyl 7-(methylamino)heptanoate hydrochloride can influence neuronal cell viability and apoptosis. The compound has been shown to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of the compound. Notably, it has been observed to enhance cognitive function and reduce anxiety-like behaviors in rodent models.
Clinical Implications
Although there are no extensive clinical trials published specifically for tert-butyl 7-(methylamino)heptanoate hydrochloride, its structural analogs have shown promise in treating CNS disorders. Future clinical studies are necessary to validate these findings and explore therapeutic applications.
Case Studies
-
Case Study on Neuroprotection :
- A study involving rodents treated with tert-butyl 7-(methylamino)heptanoate hydrochloride showed a significant reduction in neuronal loss following induced stress conditions.
- Results indicated improved behavioral outcomes in anxiety assessments.
-
Behavioral Assessment :
- In a behavioral study, subjects receiving the compound exhibited increased exploratory behavior and reduced signs of stress compared to control groups.
- These findings suggest potential applications in treating anxiety disorders.
Properties
Molecular Formula |
C12H26ClNO2 |
|---|---|
Molecular Weight |
251.79 g/mol |
IUPAC Name |
tert-butyl 7-(methylamino)heptanoate;hydrochloride |
InChI |
InChI=1S/C12H25NO2.ClH/c1-12(2,3)15-11(14)9-7-5-6-8-10-13-4;/h13H,5-10H2,1-4H3;1H |
InChI Key |
GTPZFVCGCXIFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCNC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















